N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the fluorophenyl and methoxybenzenesulfonamide groups could potentially influence the compound’s shape and electronic distribution .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions, while the pyridazinone ring might undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .Scientific Research Applications
Cyclooxygenase-2 Inhibition
A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including molecules with structural similarities to N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide, identified compounds with significant inhibitory effects on the cyclooxygenase-2 (COX-2) enzyme. These compounds are explored for their potential in treating conditions like rheumatoid arthritis and osteoarthritis due to their selective inhibition properties, which are enhanced by the introduction of fluorine atoms (Hashimoto et al., 2002).
Anticancer Potential
Another line of research has synthesized new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, examining their cytotoxicity, tumor specificity, and carbonic anhydrase inhibition potential. These studies are crucial for identifying novel anticancer agents, with some derivatives showing promising cytotoxic activities, potentially leading to new therapeutic strategies against cancer (Gul et al., 2016).
Radical N-Demethylation of Amides
Research into the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant and a copper catalyst revealed a method for converting amides to carbinolamines, which decompose into N-demethylated amides. This process could have implications for the synthesis and modification of pharmaceutical compounds (Yi et al., 2020).
Photosensitizers for Cancer Treatment
The synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has been explored for their singlet oxygen quantum yield. These compounds exhibit properties that make them suitable as Type II photosensitizers in photodynamic therapy, a treatment modality for cancer (Pişkin et al., 2020).
Molecular Structures and Interactions
The crystal structures of compounds including N-(4-fluorophenyl)-4-methoxybenzenesulfonamide have been analyzed, revealing their supramolecular architectures. Such structural insights are essential for understanding the molecular basis of their potential biological activities and for guiding the design of novel therapeutic agents (Rodrigues et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit toll-like receptor 4-mediated cytokine production
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of transmetalation . This involves the transfer of an organic group from one metal to another. In the case of this compound, it could potentially donate an organic group to its target, thereby altering its function .
Biochemical Pathways
Compounds with similar structures have been found to suppress the production of multiple cytokines by selectively inhibiting toll-like receptor 4 intracellular signaling . This suggests that the compound could potentially affect similar pathways, leading to downstream effects such as the suppression of inflammatory responses .
Result of Action
Based on its potential mode of action and affected biochemical pathways, it could potentially lead to the suppression of inflammatory responses by inhibiting cytokine production .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-27-16-6-8-17(9-7-16)28(25,26)21-12-13-23-19(24)11-10-18(22-23)14-2-4-15(20)5-3-14/h2-11,21H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIHLQQPYZQWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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